N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide (RN: 313705-12-3) is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a 5-oxo group, 3,7-dimethyl substituents, and a 4-methoxyphenylacetamide side chain .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-9-24-17-18-11(2)15(16(22)20(10)17)19-14(21)8-12-4-6-13(23-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGYBCKCZNIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazolopyrimidine Core
Starting Materials: 2-aminothiazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions to form the thiazolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the thiazolopyrimidine core can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction can lead to the formation of alcohols or amines depending on the functional groups present.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMSO or DMF.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its synthesis and modification can lead to the creation of polymers or other materials with desirable features for various applications.
Mechanism of Action
The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolo[3,2-a]pyrimidine derivatives vary widely in substituents, which critically impact their physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and intermolecular interactions (e.g., hydrogen bonding) .
- Electron-Withdrawing Groups (e.g., nitro) : Enhance electrophilicity but may reduce bioavailability due to increased metabolic degradation .
- Bulkier Substituents (e.g., benzylidene) : Influence crystal packing and stability, as seen in X-ray studies .
Physicochemical Properties
Crystallographic data (e.g., ) reveal:
- Conformation : The thiazolopyrimidine core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity .
- Intermolecular Interactions : C–H···O hydrogen bonds dominate crystal packing, enhancing thermal stability .
- Solubility : Methoxy and carboxylate groups improve aqueous solubility compared to nitro or aryl derivatives .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine moiety linked to a methoxyphenyl acetamide group. The molecular formula is , and its structural representation is crucial for understanding its biological interactions.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as enzymes and receptors due to its heterocyclic core. This interaction may modulate key biological pathways, leading to observed pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship suggests that modifications at the phenyl ring can enhance antimicrobial potency.
Antitumor Activity
Research has demonstrated that thiazolopyrimidine derivatives possess antitumor properties. A study focusing on similar compounds revealed that they inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of electron-withdrawing groups on the aromatic ring was associated with increased cytotoxicity against cancer cell lines.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of xanthine oxidase (XO), which is relevant in gout treatment. Preliminary in vitro studies have shown promising results in inhibiting XO activity, suggesting a potential therapeutic application in managing hyperuricemia.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiazolo[3,2-a]pyrimidine core and the methoxyphenyl group can significantly influence its pharmacological properties.
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl ring | Increased antimicrobial and antitumor activity |
| Alkyl substitutions on thiazole ring | Enhanced enzyme inhibition properties |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolopyrimidine derivatives for their antimicrobial activity against various pathogens. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
- Antitumor Effects : In vitro assays conducted on cancer cell lines demonstrated that derivatives of this compound inhibited cell growth with IC50 values indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins.
- Enzyme Inhibition Studies : Research focusing on xanthine oxidase inhibitors highlighted that derivatives similar to this compound showed competitive inhibition with IC50 values indicating potent activity against XO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
